molecular formula C14H10FN3O2 B7455544 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

Katalognummer B7455544
Molekulargewicht: 271.25 g/mol
InChI-Schlüssel: FQZHXTKGICYQTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide, also known as FOBD, is a novel small-molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide exerts its anti-cancer effects by targeting the cell cycle and inducing apoptosis. It inhibits the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the folding of client proteins, leading to the degradation of oncoproteins and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy drugs. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.

Vorteile Und Einschränkungen Für Laborexperimente

4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several advantages for lab experiments. Its synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which limits its use in some experiments. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also has a short half-life, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide research. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy in cancer therapy. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide may also have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammation. The development of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide analogs with improved solubility and half-life may also enhance its therapeutic potential. Finally, the combination of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide with other cancer therapies, such as immunotherapy, may enhance its efficacy in cancer treatment.

Synthesemethoden

4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-fluorobenzoic acid with 1,2-phenylenediamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-9-3-1-8(2-4-9)13(19)16-10-5-6-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZHXTKGICYQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.